2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N'-[(E)-(2-hydroxyphenyl)methylidene]acetohydrazide
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Overview
Description
2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N’-[(E)-(2-hydroxyphenyl)methylidene]acetohydrazide is a complex organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
The synthesis of 2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N’-[(E)-(2-hydroxyphenyl)methylidene]acetohydrazide involves multiple steps. The general synthetic route includes the following steps:
Formation of the Triazole Ring: The triazole ring is typically formed by the cyclization of appropriate hydrazine derivatives with carboxylic acids or their derivatives.
Thioether Formation: The triazole derivative is then reacted with a thiol compound to introduce the thioether linkage.
Hydrazone Formation: The final step involves the condensation of the thioether-triazole derivative with an aldehyde or ketone to form the hydrazone linkage.
The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the reactions .
Chemical Reactions Analysis
2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N’-[(E)-(2-hydroxyphenyl)methylidene]acetohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce the hydrazone linkage.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols to form substituted derivatives.
Common reagents and conditions for these reactions include the use of solvents like dichloromethane or acetonitrile and temperatures ranging from room temperature to reflux conditions .
Scientific Research Applications
2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N’-[(E)-(2-hydroxyphenyl)methylidene]acetohydrazide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent due to the presence of the triazole ring, which is known for its biological activities.
Biological Studies: It is used in biological studies to understand its interaction with various enzymes and receptors, which can lead to the development of new therapeutic agents.
Industrial Applications: The compound’s unique chemical structure makes it a candidate for use in the development of new materials with specific properties, such as corrosion inhibitors or catalysts.
Mechanism of Action
The mechanism of action of 2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N’-[(E)-(2-hydroxyphenyl)methylidene]acetohydrazide involves its interaction with molecular targets such as enzymes and receptors. The triazole ring can bind to the active sites of enzymes, inhibiting their activity. The hydrazone linkage can also interact with various biological molecules, leading to the modulation of biological pathways .
Comparison with Similar Compounds
Similar compounds to 2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N’-[(E)-(2-hydroxyphenyl)methylidene]acetohydrazide include:
- 2-{[5-(4-bromophenyl)-4-(2-methyl-2-propenyl)-4H-1,2,4-triazol-3-yl]thio}-N’-[(E)-(3-nitrophenyl)methylidene]acetohydrazide
- 2-{[4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenyl-1-ethanol
- 2-{4-[(4-bromophenyl)sulfonyl]-1-piperazinyl}-N’-[(E)-(2,5-dimethoxyphenyl)methylidene]acetohydrazide
These compounds share similar structural features but differ in their substituents, leading to variations in their biological activities and applications. The uniqueness of 2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N’-[(E)-(2-hydroxyphenyl)methylidene]acetohydrazide lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C23H18BrN5O2S |
---|---|
Molecular Weight |
508.4 g/mol |
IUPAC Name |
2-[[5-(4-bromophenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(2-hydroxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C23H18BrN5O2S/c24-18-12-10-16(11-13-18)22-27-28-23(29(22)19-7-2-1-3-8-19)32-15-21(31)26-25-14-17-6-4-5-9-20(17)30/h1-14,30H,15H2,(H,26,31)/b25-14+ |
InChI Key |
BFBRWECMXMETPR-AFUMVMLFSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)N2C(=NN=C2SCC(=O)N/N=C/C3=CC=CC=C3O)C4=CC=C(C=C4)Br |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NN=CC3=CC=CC=C3O)C4=CC=C(C=C4)Br |
Origin of Product |
United States |
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